1-(Difluoromethoxy)naphthalene-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is a derivative of naphthaleneacetic acid, which is known for its applications in plant growth regulation.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)naphthalene-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin-like compound, influencing cell expansion, division, and differentiation . The compound is taken up by plant cells through passive diffusion and is regulated by auxin influx and efflux carriers . This regulation modulates the auxin content within the cells, affecting various growth and developmental processes.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)naphthalene-3-acetic acid can be compared with other similar compounds, such as:
Naphthalene-1-acetic acid (NAA): A widely used synthetic plant hormone with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): A naturally occurring auxin that plays a crucial role in plant growth and development.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide and plant growth regulator.
The uniqueness of this compound lies in its difluoromethoxy substitution, which can impart different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H10F2O3 |
---|---|
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI-Schlüssel |
WTBIVOKLQGJAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.